molecular formula C7H11N3O2S2 B11190345 Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B11190345
M. Wt: 233.3 g/mol
InChI Key: AMQIKHLAFXLJRM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves several steps. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions and reagents.

Chemical Reactions Analysis

Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiadiazole derivatives with different functional groups.

Properties

Molecular Formula

C7H11N3O2S2

Molecular Weight

233.3 g/mol

IUPAC Name

propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C7H11N3O2S2/c1-4(2)12-5(11)3-13-7-10-9-6(8)14-7/h4H,3H2,1-2H3,(H2,8,9)

InChI Key

AMQIKHLAFXLJRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(S1)N

Origin of Product

United States

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